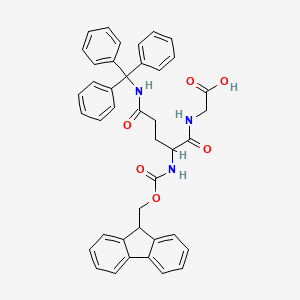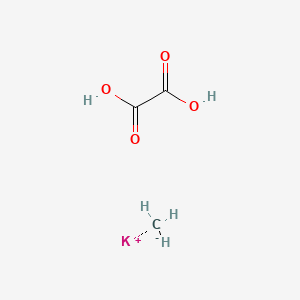
Potassium;carbanide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl potassium oxalate is an organic compound that belongs to the family of oxalates Oxalates are salts or esters of oxalic acid, which is a dicarboxylic acid with the formula (C_2H_2O_4) Methyl potassium oxalate is formed by the combination of methyl oxalate and potassium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl potassium oxalate can be synthesized through the esterification of oxalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of methyl oxalate, which can then be reacted with potassium hydroxide to form methyl potassium oxalate .
Industrial Production Methods
Industrial production of methyl potassium oxalate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and distillation units helps in the efficient separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl potassium oxalate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into simpler organic compounds, although these are less common.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate in acidic conditions is commonly used for oxidation reactions.
Catalysts: Sulfuric acid is often used as a catalyst in the esterification process.
Major Products
The major products formed from the oxidation of methyl potassium oxalate include carbon dioxide and water .
Applications De Recherche Scientifique
Methyl potassium oxalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl potassium oxalate involves its ability to form complexes with metal ions. This property is utilized in various chemical reactions where it acts as a chelating agent. The molecular targets and pathways involved include the formation of stable complexes with metal ions, which can then undergo further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium oxalate: Similar in structure but with sodium ions instead of potassium.
Calcium oxalate: Commonly found in biological systems, particularly in kidney stones.
Dimethyl oxalate: An ester of oxalic acid with two methyl groups.
Uniqueness
Methyl potassium oxalate is unique due to its specific combination of methyl and potassium ions, which gives it distinct chemical properties compared to other oxalates. Its solubility and reactivity are influenced by the presence of the potassium ion, making it suitable for specific applications in chemical synthesis and industrial processes .
Propriétés
Formule moléculaire |
C3H5KO4 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
potassium;carbanide;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH3.K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;/q;-1;+1 |
Clé InChI |
OUEDTUPYBOALBE-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C(=O)(C(=O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
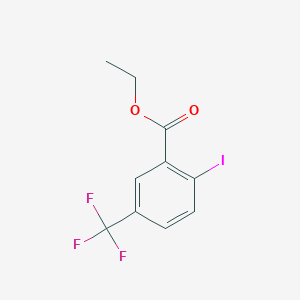

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
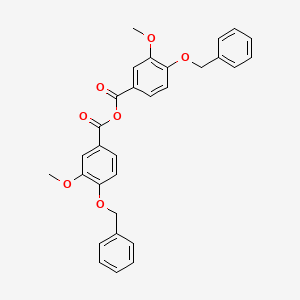
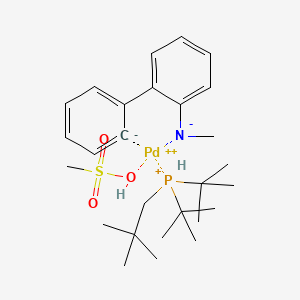

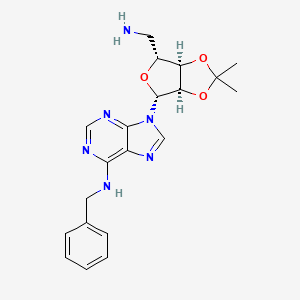
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)



